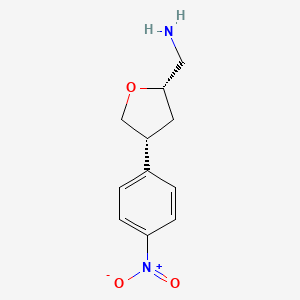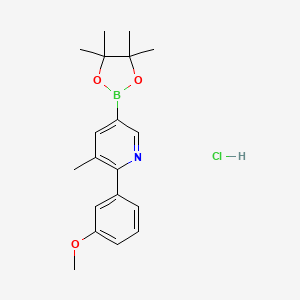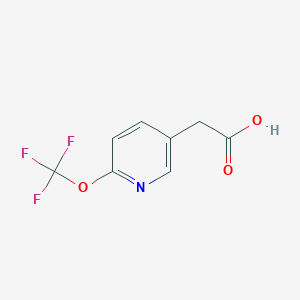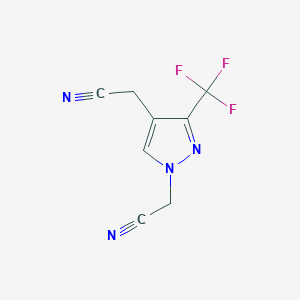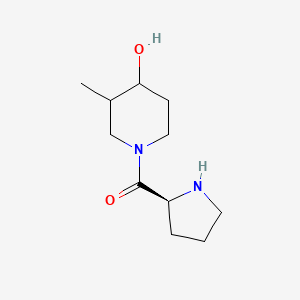
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine is a synthetic compound derived from L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy group and a methyl group. The presence of the L-prolyl moiety adds to its biological significance, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine typically involves several steps, starting with the preparation of L-proline derivatives. One common method includes the use of heptafluorobutyl chloroformate for derivatization, followed by amidation with methylamine . Industrial production methods often involve microbial fermentation processes, where specific strains of microorganisms are engineered to produce the desired compound .
化学反応の分析
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the hydroxy or methyl groups, facilitated by reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions include various hydroxyproline derivatives and other modified piperidine compounds .
科学的研究の応用
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used to study protein folding and stability due to its proline-derived structure.
Industry: The compound is utilized in the production of biodegradable polymers and other industrial materials.
作用機序
The mechanism of action of 1-(L-Prolyl)-4-hydroxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in proline metabolism. It also influences cellular pathways related to protein synthesis and degradation .
類似化合物との比較
1-(L-Prolyl)-4-hydroxy-3-methylpiperidine can be compared with other proline analogues, such as:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: Another hydroxyproline derivative with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
(4-hydroxy-3-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H20N2O2/c1-8-7-13(6-4-10(8)14)11(15)9-3-2-5-12-9/h8-10,12,14H,2-7H2,1H3/t8?,9-,10?/m0/s1 |
InChIキー |
KRZLDTUABBBHMH-KYHHOPLUSA-N |
異性体SMILES |
CC1CN(CCC1O)C(=O)[C@@H]2CCCN2 |
正規SMILES |
CC1CN(CCC1O)C(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


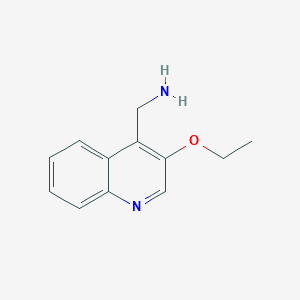
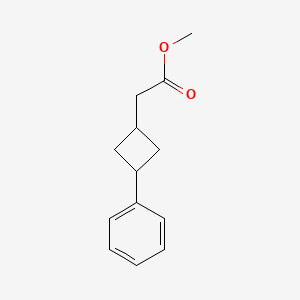
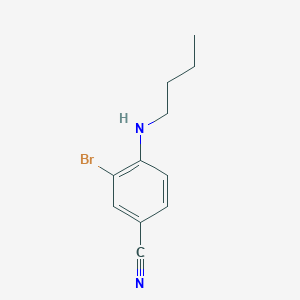
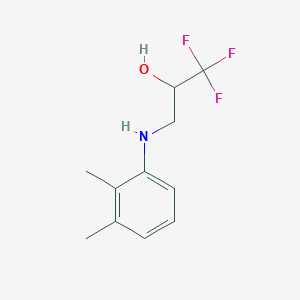
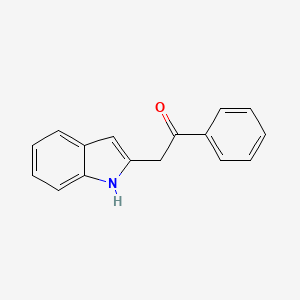
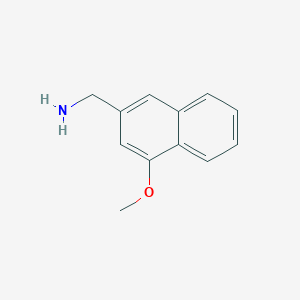
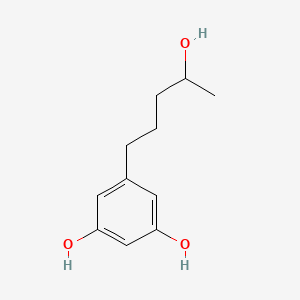
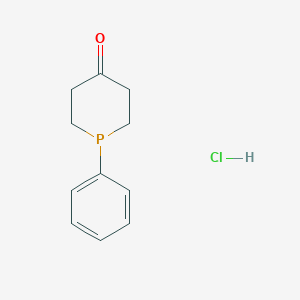
![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)
